molecular formula C20H23N3O6 B14947130 3-Butyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one

3-Butyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one

Cat. No.: B14947130
M. Wt: 401.4 g/mol
InChI Key: NANYFGLPVQNYSC-UHFFFAOYSA-N
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Description

3-Butyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[331]non-7-en-6-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of a primary or secondary amine with formaldehyde and a compound containing an active hydrogen atom, such as a ketone . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-Butyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Butyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[331]non-7-en-6-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H23N3O6

Molecular Weight

401.4 g/mol

IUPAC Name

3-butyl-1,5-dinitro-9-phenacyl-3-azabicyclo[3.3.1]non-7-en-6-one

InChI

InChI=1S/C20H23N3O6/c1-2-3-11-21-13-19(22(26)27)10-9-18(25)20(14-21,23(28)29)17(19)12-16(24)15-7-5-4-6-8-15/h4-10,17H,2-3,11-14H2,1H3

InChI Key

NANYFGLPVQNYSC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2(C=CC(=O)C(C1)(C2CC(=O)C3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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